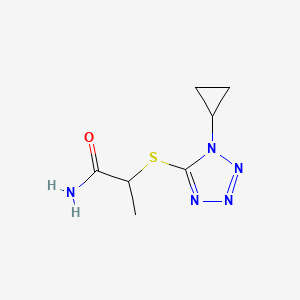![molecular formula C18H17N3O6 B14915768 2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14915768.png)
2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethylphenoxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings, nitro groups, and hydrazide functionalities, making it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,4-Dimethylphenoxyacetic Acid: This can be achieved through the reaction of 3,4-dimethylphenol with chloroacetic acid under basic conditions.
Formation of 3,4-Dimethylphenoxyacetohydrazide: The acid is then converted to its hydrazide form by reacting with hydrazine hydrate.
Condensation Reaction: The final step involves the condensation of 3,4-dimethylphenoxyacetohydrazide with 6-nitro-1,3-benzodioxole-5-carbaldehyde under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dimethylphenoxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The hydrazide functionality can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Conversion of nitro groups to amines.
Reduction: Formation of amines from hydrazides.
Substitution: Introduction of various substituents on the aromatic rings.
Applications De Recherche Scientifique
2-(3,4-Dimethylphenoxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydrazide functionality can form hydrogen bonds with biological macromolecules. These interactions can affect various biochemical pathways, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,4-Dimethylphenoxy)acetohydrazide
- 2-(3,5-Dimethylphenoxy)acetohydrazide
- 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide
Uniqueness
2-(3,4-Dimethylphenoxy)-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of both nitro and hydrazide groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H17N3O6 |
|---|---|
Poids moléculaire |
371.3 g/mol |
Nom IUPAC |
2-(3,4-dimethylphenoxy)-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C18H17N3O6/c1-11-3-4-14(5-12(11)2)25-9-18(22)20-19-8-13-6-16-17(27-10-26-16)7-15(13)21(23)24/h3-8H,9-10H2,1-2H3,(H,20,22)/b19-8+ |
Clé InChI |
NZHVHKXTQJTYPC-UFWORHAWSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C |
SMILES canonique |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(4-chlorophenyl)methyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B14915686.png)


![Methyl 4,5-dimethoxy-2-[(4-nitrobenzoyl)amino]benzoate](/img/structure/B14915710.png)



![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)

![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)



